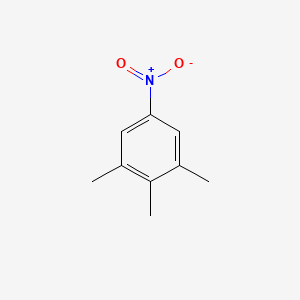

1,2,3-Trimethyl-5-nitrobenzene

Beschreibung

Significance of Nitroaromatic Compounds in Modern Chemistry

Nitroaromatic compounds represent a crucial class of organic molecules that have been primarily introduced into the environment through human activities. nih.gov These compounds are characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group, stemming from the combined effect of two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom, imparts unique chemical properties to the aromatic system. nih.gov This feature makes the nitro group a vital functional group in chemical syntheses. nih.gov Consequently, nitroaromatic compounds are extensively utilized as foundational materials in the production of a wide array of industrial and consumer products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov Their importance also extends to the pharmaceutical industry, where they serve as precursors for various drugs. nih.govresearchgate.net

The presence of the nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack. nih.gov This dual reactivity is a cornerstone of their utility in organic synthesis. However, the same electronic properties and the stability of the benzene (B151609) ring also render many nitroaromatic compounds resistant to oxidative degradation, contributing to their environmental persistence. nih.gov Their toxicity and potential for bioaccumulation have led to their classification as priority pollutants by environmental agencies, spurring extensive research into their biodegradation and remediation. nih.gov Microorganisms have demonstrated the ability to evolve new metabolic pathways to utilize these synthetic compounds as sources of carbon and nitrogen, opening avenues for bioremediation strategies. nih.gov

Contextualizing Alkyl-substituted Nitrobenzenes within Organic Synthesis and Environmental Science

Alkyl-substituted nitrobenzenes are a specific subgroup of nitroaromatic compounds that feature one or more alkyl groups attached to the nitro-substituted benzene ring. These compounds serve as important intermediates in various synthetic pathways. For instance, the reduction of the nitro group to an amine is a common transformation, yielding alkyl-substituted anilines that are valuable precursors in the synthesis of agrochemicals, pharmaceuticals, and dyes. researchgate.net The interplay between the electron-donating alkyl groups and the electron-withdrawing nitro group modulates the reactivity of the aromatic ring, allowing for selective chemical transformations. organic-chemistry.org Research has explored various catalytic systems, including those based on cobalt and iron, for the synthesis of complex heterocyclic structures from substituted nitrobenzenes. organic-chemistry.org

From an environmental perspective, the presence of alkyl substituents affects the physical and toxicological properties of nitrobenzenes. The lipophilicity, and consequently the potential for bioaccumulation, can be influenced by the size and number of alkyl groups. asme.org Studies on the environmental fate of nitrobenzene (B124822) indicate that it can be degraded through photolysis and microbial action, although processes like volatilization can be significant. who.intcdc.gov The biodegradation of nitrobenzene can be slow and is often dependent on the acclimation of microbial populations. who.int The toxicity of alkyl-substituted nitrobenzenes is a subject of ongoing research, with studies aiming to establish quantitative structure-activity relationships (QSAR) to predict their environmental impact. asme.org The reduction of substituted nitrobenzenes in aqueous environments, often mediated by natural organic matter, is a key process governing their environmental persistence and transformation. acs.org

Scope and Research Objectives for 1,2,3-Trimethyl-5-nitrobenzene Investigations

This compound is a specific alkyl-substituted nitroaromatic compound that serves as a valuable model for investigating the intricate effects of substituent patterns on chemical reactivity and environmental behavior. Research on this compound is guided by several key objectives:

Synthesis and Characterization: A primary objective is the development and optimization of synthetic routes to this compound. This includes exploring nitration reactions of the corresponding trimethylbenzene precursor and investigating methods to control regioselectivity. researchgate.net Characterization involves the use of spectroscopic techniques to confirm the structure and purity of the synthesized compound.

Reactivity Studies: A significant area of investigation is the chemical reactivity of this compound. This includes studying its behavior in electrophilic aromatic substitution reactions, where the directing effects of the three methyl groups and the deactivating nitro group create a unique electronic environment. cdnsciencepub.com Furthermore, reactions involving the nitro group, such as its reduction to an amine, are of synthetic interest. researchgate.net

Environmental Fate and Transformation: Understanding the environmental behavior of this compound is a critical research goal. This involves studying its degradation pathways, including potential biodegradation by microorganisms and photochemical reactions in the atmosphere and water. cdc.govtandfonline.com Investigations into its mobility in soil and potential for leaching into groundwater are also essential for assessing its environmental risk. cdc.gov

Model Compound for Mechanistic Studies: Due to its specific substitution pattern, this compound can be used as a model compound to probe the mechanisms of various chemical reactions. For example, it can provide insights into the steric and electronic effects that govern the outcomes of nitration and other substitution reactions on polysubstituted aromatic rings. cdnsciencepub.com

The data gathered from these investigations contribute to a broader understanding of the chemistry and environmental science of alkyl-substituted nitroaromatic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52414-95-6 | chemicalbook.comchemspider.com |

| Molecular Formula | C₉H₁₁NO₂ | nih.gov |

| Molecular Weight | 165.19 g/mol | nih.gov |

| Appearance | Yellow-orange crystalline solid | smolecule.com |

Table 2: Related Nitroaromatic Compounds in Research

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Finding | Source |

| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | Used in aniline (B41778) production; environmental fate and toxicity extensively studied. | who.intgovinfo.gov |

| 1,3,5-Trimethyl-2-nitrobenzene | 603-71-4 | C₉H₁₁NO₂ | Intermediate in the dye industry; continuous flow synthesis has been developed. | researchgate.netnist.gov |

| 5-tert-butyl-1,2,3-trimethylbenzene | N/A | C₁₃H₂₀ | Used in studies of ipso-nitration and the formation of rearomatization adducts. | cdnsciencepub.com |

| p-Nitrophenol | 100-02-7 | C₆H₅NO₄ | Intermediate in paracetamol manufacturing; studied for its effects on bacterial electrochemistry. | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3-trimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAGEKZOSQKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309015 | |

| Record name | 1,2,3-trimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52414-95-6 | |

| Record name | 52414-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-trimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 1,2,3 Trimethyl 5 Nitrobenzene

Electrophilic Nitration Strategies for Trimethylbenzene Precursors

The primary route for the deliberate synthesis of 1,2,3-trimethyl-5-nitrobenzene involves the electrophilic aromatic substitution of its precursor, 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. gauthmath.com This process typically utilizes a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. rushim.ru The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.org

In the electrophilic nitration of 1,2,3-trimethylbenzene, the three methyl groups on the benzene (B151609) ring dictate the position of the incoming nitro group. Methyl groups are electron-donating and are known as activating groups, which direct electrophiles to the ortho and para positions relative to themselves.

In 1,2,3-trimethylbenzene, the available positions for substitution are C4, C5, and C6.

The C5 position is para to the methyl group at C2 and ortho to the methyl groups at C1 and C3.

The C4 and C6 positions are ortho and meta to different methyl groups.

The directing effects of the three methyl groups cumulatively activate the C5 position most strongly. Furthermore, steric hindrance plays a crucial role in regioselectivity. numberanalytics.com The approach of the electrophile to the C4 and C6 positions is sterically hindered by the adjacent methyl groups. Consequently, nitration preferentially occurs at the less sterically crowded and electronically activated C5 position, yielding this compound as the major product.

The distribution of nitro-isomers formed during the nitration of trimethylbenzenes is highly dependent on the reaction conditions. Factors such as temperature, the concentration of the acids, and the presence of catalysts can significantly alter the product yields and ratios. researchgate.net

For instance, in the nitration of related isomers like m-xylene, the ratio of hydrocarbon to nitric acid has a profound effect on product yield and the extent of over-nitration (the formation of dinitro products). researchgate.netnih.gov While a large excess of the nitrating agent ensures high conversion, it can also lead to the formation of multiple nitrated products. researchgate.net Conversely, lower concentrations of nitric acid can improve selectivity for mono-nitration but may result in impractically low conversion rates. nih.gov The use of solid acid catalysts, such as K-10 montmorillonite, has been shown to significantly activate the nitration system, sometimes leading to considerable over-nitration. researchgate.net Temperature control is also critical; for example, nitrating 1,2,4-trimethylbenzene (B165218) at 5°C can yield 92% of the 5-nitro isomer, whereas different conditions can alter this outcome.

Table 1: Effect of Reaction Conditions on Aromatic Nitration This interactive table illustrates how varying conditions can affect product outcomes in the nitration of aromatic compounds, based on findings from related substrates.

| Substrate | Nitrating Agent | Conditions | Key Observation | Reference |

| m-Xylene | Fuming HNO₃ | Varying hydrocarbon/acid ratio | Product yield and distribution are significantly affected. | researchgate.net |

| m-Xylene | Fuming HNO₃ with K-10 Montmorillonite | High acid ratio | Significant over-nitration occurs. | researchgate.net |

| Mesitylene (B46885) | Aqueous 15.8 M HNO₃ | Ambient temperature, varying molar ratios | Effective nitration occurs when the nitronium source is in considerable excess. | nih.govresearchgate.net |

| 1,2,4-Trimethylbenzene | Not specified | 5°C | 92% yield of 1,2,4-trimethyl-5-nitrobenzene (B166894) is achieved. |

The synthesis of this compound can be better understood by comparing it with the nitration of other trimethylbenzene isomers, such as 1,3,5-trimethylbenzene (mesitylene) and 1,2,4-trimethylbenzene (pseudocumene).

Nitration of 1,3,5-Trimethylbenzene (Mesitylene): Due to the high symmetry of mesitylene, all three available positions for substitution are equivalent. The three methyl groups strongly activate these positions, and nitration readily occurs to form a single mono-nitro product: 1,3,5-trimethyl-2-nitrobenzene (also known as 2-nitromesitylene). researchgate.netchembk.comnist.gov The reaction can be carried out under relatively mild conditions, for example, using nitric acid in acetic anhydride. chembk.com

Nitration of 1,2,4-Trimethylbenzene (Pseudocumene): The nitration of pseudocumene is more complex as there are three non-equivalent positions for substitution (C3, C5, and C6). The directing effects of the methyl groups and steric hindrance lead to a mixture of isomers. The major product is typically 1,2,4-trimethyl-5-nitrobenzene, where the nitro group is directed to the position activated by two ortho methyl groups and one para methyl group. chemshuttle.com

Table 2: Comparison of Mono-nitration Products of Trimethylbenzene Isomers

| Precursor | IUPAC Name | Major Mono-nitration Product(s) |

| 1,2,3-Trimethylbenzene | Hemimellitene | This compound |

| 1,3,5-Trimethylbenzene | Mesitylene | 1,3,5-Trimethyl-2-nitrobenzene |

| 1,2,4-Trimethylbenzene | Pseudocumene | 1,2,4-Trimethyl-5-nitrobenzene |

Environmental Formation of this compound

This compound is not only synthesized in laboratories but can also be formed in the environment through the atmospheric and aquatic degradation of 1,2,3-trimethylbenzene, a volatile organic compound (VOC) present in petroleum wastewater and the atmosphere. nih.govresearchgate.net

The primary degradation pathway for 1,2,3-trimethylbenzene in the atmosphere is initiated by hydroxyl (OH) radicals, particularly during the daytime. copernicus.orgdntb.gov.ua This degradation can proceed through several mechanisms, including H-atom abstraction from the methyl groups and OH-radical addition to the aromatic ring. nih.govresearchgate.net

Research has shown that the OH-addition mechanism is dominant in both gaseous and aqueous phases. nih.govresearchgate.net The OH radical adds to the benzene ring, forming an aromatic-OH adduct. copernicus.org In the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOx), this adduct undergoes further reactions. These subsequent reactions can lead to the formation of various oxygenated and nitrated products, including 1,2,3-trimethyl-4-nitrobenzene (B74050) and this compound. nih.govresearchgate.net The total calculated rate constant for the reaction of 1,2,3-trimethylbenzene with OH radicals at 298 K is 5.57 × 10⁻¹¹ cm³ molecule⁻¹·s⁻¹, which is consistent with experimental values. nih.govresearchgate.net

Table 3: Key Degradation Products from OH-Initiated Oxidation of 1,2,3-Trimethylbenzene

| Product Name | Formation Pathway | Reference |

| 1,2,3-Trimethyl-4-nitrobenzene | OH-addition followed by reaction with NOx | nih.govresearchgate.net |

| This compound | OH-addition followed by reaction with NOx | nih.govresearchgate.net |

| 2,3-Dimethylbenzaldehyde | H-abstraction from a methyl group | nih.govcopernicus.org |

| 2,3,4-Trimethylphenyl-nitroperoxoite | OH-addition and subsequent reactions | nih.govresearchgate.net |

| 2,6-Dimethylphenol | OH-addition and subsequent reactions | nih.gov |

Nitroaromatic compounds formed through atmospheric reactions can undergo further transformations. Time-dependent density functional theory (TDDFT) calculations have indicated that degradation products, including this compound, can be photolyzed by sunlight. nih.govresearchgate.net Photodegradation of secondary organic aerosols (SOA), which can contain such nitroaromatic compounds, is a known source of smaller, oxygenated volatile organic compounds. acs.orgresearchgate.net The photolysis of nitrophenols, which are structurally related to nitro-trimethylbenzene degradation products, has been identified as a gas-phase source of nitrous acid (HONO). d-nb.info

Biodegradation is another significant environmental fate process for aromatic hydrocarbons. While some trimethylbenzene isomers are considered biodegradable, the process may not always be rapid. europa.eu Microorganisms, including bacteria and fungi, possess various strategies to metabolize nitroaromatic compounds. nih.gov For instance, anaerobic bacteria can reduce the nitro group to an amine. nih.gov In other pathways, aerobic bacteria can utilize certain nitroaromatics as growth substrates. nih.gov The biodegradation of 1,2,4-trimethylbenzene in seawater has been shown to proceed via initial oxidation by a hydroxylase to form 2,3,6-trimethylphenol, which is then further degraded. nih.gov While direct microbial synthesis of this compound from its precursor is not extensively documented, the environmental presence of both trimethylbenzenes and microbial systems capable of transforming nitroaromatics suggests complex potential pathways. nih.govcopernicus.org

Advanced Synthetic Techniques and Process Optimization

Process optimization for the synthesis of specific nitroaromatic isomers like this compound focuses on maximizing yield and purity while minimizing risk and environmental impact. Key areas of innovation include the adoption of continuous flow systems and the development of novel catalytic methods.

Microreactor, or continuous flow, technology represents a significant leap forward for handling highly exothermic and rapid reactions like nitration. ewadirect.comewadirect.comvapourtec.com By confining the reaction to small-dimension channels (typically sub-millimeter), microreactors offer a vastly superior surface-area-to-volume ratio compared to conventional batch reactors. researchgate.net This characteristic facilitates extremely efficient heat transfer, mitigating the formation of dangerous "hot spots" and allowing for precise temperature control, which is crucial for selectivity. vapourtec.comrug.nl

The enhanced mixing and heat transfer within microreactors can dramatically reduce reaction times from hours to minutes or even seconds, while also improving product yield and purity by minimizing the formation of unwanted byproducts from side reactions. researchgate.netnih.gov Furthermore, the small internal volume of these reactors enhances operational safety, as the quantity of hazardous material present at any given moment is minimal. ewadirect.comvapourtec.com

While specific studies on the microreactor synthesis of this compound are not extensively documented, the successful kilogram-scale synthesis of its isomer, 1,3,5-trimethyl-2-nitrobenzene, provides a compelling case for the technology's applicability. researchgate.net In one such process, a two-stage microreactor setup was employed where mesitylene was first mixed with nitric acid and then with sulfuric acid. researchgate.net This approach led to a significant reduction in reaction time and acid consumption compared to traditional batch methods. researchgate.net

Table 1: Comparison of Batch vs. Microreactor Synthesis for 1,3,5-Trimethyl-2-nitrobenzene

This table illustrates the advantages of microreactor technology in an analogous nitration process, highlighting improvements in efficiency and resource use. researchgate.net

| Parameter | Traditional Batch Reactor | Microreactor System |

|---|---|---|

| Reaction Time | 4 hours | 60 seconds |

| Sulfuric Acid Consumption | 7.6 times higher | Reduced by 7.6 times |

| Yield of Mononitro Product | Variable | Up to 99% |

| Process Safety | Risk of thermal runaway | Excellent temperature control, enhanced safety |

The application of such a continuous flow process to the nitration of 1,2,3-trimethylbenzene could similarly offer enhanced control over the reaction, potentially leading to higher regioselectivity for the desired 5-nitro isomer and a safer, more efficient manufacturing protocol. rug.nlmicroflutech.com

The development of novel catalysts is another critical frontier in optimizing nitrobenzene (B124822) synthesis, with a strong emphasis on green chemistry principles. frontiersin.org A primary goal is to replace traditional, corrosive liquid acid catalysts like concentrated sulfuric acid with reusable and more environmentally benign solid acid catalysts. nih.govscielo.brmrs-k.or.kr

Solid acid catalysts, such as sulfated silica (B1680970) (H₂SO₄/SiO₂) and heteropolyacids, offer several advantages. scielo.brmrs-k.or.kr They can be easily separated from the reaction mixture by simple filtration, enabling straightforward recycling and reducing the generation of acidic waste streams. scielo.br Studies on the nitration of benzene using a molybdovanadophosphoric heteropolyacid salt catalyst (QA-HPMV) have shown good catalytic performance and reusability over multiple cycles. scielo.br Similarly, nanosulfated silica has been investigated as an efficient heterogeneous catalyst for nitrobenzene synthesis, demonstrating the potential of such materials. mrs-k.or.kr

Table 2: Performance of Various Solid Acid Catalysts in Benzene Nitration

This table summarizes the effectiveness of different solid acid catalysts in the nitration of benzene, showcasing the potential for replacing traditional methods. scielo.brmrs-k.or.kr

| Catalyst | Substrate | Reaction Conditions | Nitrobenzene Yield | Reusability |

|---|---|---|---|---|

| QA-HPMV | Benzene | 60°C, 6 h | 82.5% | High performance after five cycles scielo.br |

| H₂SO₄/SiO₂ | Benzene | 60°C, 5 h (Microwave) | High conversion (yield dependent on catalyst loading) mrs-k.or.kr | Not specified |

| No Catalyst | Benzene | 60°C, 6 h | 27.8% scielo.br | N/A |

Beyond solid acids, more advanced catalytic systems are emerging. For instance, N-nitropyrazole has been developed as a versatile nitrating reagent that, when activated by a Lewis acid catalyst like Yb(OTf)₃ or In(OTf)₃, can perform nitration of a wide range of aromatics under mild conditions. acs.org Such systems offer controllable access to the nitronium ion, potentially allowing for highly selective mononitration or dinitration by tuning the reaction conditions. acs.org This level of control would be highly advantageous for achieving regioselective nitration of 1,2,3-trimethylbenzene to form the 5-nitro isomer.

Reaction Mechanisms and Chemical Transformations of 1,2,3 Trimethyl 5 Nitrobenzene

Detailed Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

The EAS mechanism proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iq

Formation of the Sigma Complex : The reaction is initiated when the π-electron cloud of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the stable aromatic system. masterorganicchemistry.comlumenlearning.com The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. uomustansiriyah.edu.iqyoutube.com In this intermediate, the electrophile is attached to one of the ring carbons via a sigma bond, and the positive charge is delocalized across the other carbons of the ring through resonance. libretexts.orgyoutube.com The stability of this carbocation is crucial in determining the reaction rate. While evidence also suggests the preceding formation of a weaker pi (π) complex, where the electrophile is loosely associated with the entire π-system, the formation of the more stable σ-complex is the key step that determines the reaction's progress. uomustansiriyah.edu.iqyoutube.com

Deprotonation to Restore Aromaticity : In the second, much faster step, a weak base removes a proton from the carbon atom that bears the new electrophile. masterorganicchemistry.commakingmolecules.com This regenerates the aromatic π-system, leading to the final substituted product. The significant energy advantage of reforming the aromatic ring drives this step to completion. lumenlearning.commsu.edu

For 1,2,3-trimethyl-5-nitrobenzene, the electron-donating methyl groups help to stabilize the positive charge of the arenium ion, thereby increasing the ring's nucleophilicity compared to nitrobenzene (B124822) alone. Conversely, the electron-withdrawing nitro group destabilizes the carbocation, making the ring less reactive than benzene. quora.comlibretexts.org

When a benzene ring has multiple substituents, the position of a new incoming electrophile is determined by the combined directing effects of the groups already present. ucalgary.ca

Methyl Groups (-CH₃) : These are activating groups that donate electron density to the ring, primarily through an inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org

Nitro Group (-NO₂) : This is a powerful deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position. makingmolecules.comquora.comstudy.com

In this compound, the directing effects of the substituents are as follows:

The methyl group at C1 directs to positions C2 (blocked), C4, and C6.

The methyl group at C2 directs to positions C1 (blocked), C3 (blocked), C4, and C6.

The methyl group at C3 directs to positions C2 (blocked), C4, and C6.

The nitro group at C5 directs to positions C1 (blocked) and C3 (blocked).

The guiding principle in such cases is that the more powerful activating groups dominate the directing effects. pressbooks.pub Here, the three activating methyl groups collectively and strongly direct substitution to the C4 and C6 positions. Although the nitro group deactivates the entire ring, the positions ortho and para to the methyl groups (C4 and C6) remain the most electron-rich and thus the most favorable sites for electrophilic attack. Substitution rarely occurs between two groups in a meta relationship due to steric hindrance. pressbooks.pub Therefore, an incoming electrophile will preferentially attack position C6, which is sterically less hindered than position C4.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating | ortho, para | 4, 6 |

| Methyl (-CH₃) | C2 | Activating | ortho, para | 4, 6 |

| Methyl (-CH₃) | C3 | Activating | ortho, para | 4, 6 |

| Nitro (-NO₂) | C5 | Deactivating | meta | - |

| Overall Predicted Site of Substitution | C6 (major), C4 (minor) |

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents present on the ring.

Oxidative and Reductive Reactivity

The nitro group of this compound is the primary site of oxidative and reductive transformations.

The reduction of nitroaromatic compounds is a fundamental transformation that can proceed through different electron transfer mechanisms. The specific pathway often depends on the reducing agent and reaction conditions. nih.gov

One-Electron Transfer : This mechanism involves the stepwise addition of single electrons. The initial one-electron reduction of the nitroaromatic compound (ArNO₂) forms a nitro anion radical (ArNO₂⁻•). nih.govresearchgate.net This radical is a key intermediate. In the presence of oxygen, this radical can transfer its electron back to O₂, regenerating the parent nitroaromatic compound and forming a superoxide radical. This process, known as futile cycling, can inhibit complete reduction under aerobic conditions. researchgate.netiaea.org

Two-Electron Transfer : This pathway involves the transfer of a hydride equivalent (2e⁻ and 2H⁺). The nitro group is reduced in a series of two-electron steps. nih.gov The initial reduction converts the nitro group to a nitroso group (ArNO), which is then rapidly reduced to a hydroxylamine (ArNHOH). The hydroxylamine is the final intermediate before being reduced to the amine (ArNH₂). nih.gov This pathway is common in reductions using metals in acid or catalytic hydrogenation.

The tendency of a nitroaromatic compound to accept an electron is quantified by its one-electron reduction potential (E¹). This value is a key thermodynamic parameter that can predict the favorability of the initial electron transfer step. nih.govdtic.mil

The reduction of the nitro group in this compound can lead to a variety of products, with the final product typically being the corresponding aniline (B41778). The six-electron reduction of the nitro group to an amino group is a synthetically important reaction. nih.govmasterorganicchemistry.com

The primary product of the complete reduction of this compound is 3,4,5-trimethylaniline . nih.govsigmaaldrich.com

Common methods for this transformation include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is often preferred for its clean reaction profile and neutral pH conditions. masterorganicchemistry.com

Metal and Acid : A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comcsbsju.edu This method is robust and widely applicable on an industrial scale.

Other Reagents : Other reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also effect the reduction, often under milder conditions that may be compatible with other sensitive functional groups. wikipedia.orgcommonorganicchemistry.com

Depending on the choice of reducing agent and the careful control of reaction conditions, it is possible to isolate intermediates of the reduction process, such as the corresponding nitroso and hydroxylamine compounds. However, these intermediates are generally highly reactive and are typically converted directly to the amine. nih.gov Under certain conditions using reagents like LiAlH₄, aromatic nitro compounds can also form azo compounds. commonorganicchemistry.com

| Reagent | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) | Amine (ArNH₂) | Clean, high-yielding. Can also reduce other functional groups like alkenes. commonorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Acidic aqueous solution, often heated | Amine (ArNH₂) | Classic, inexpensive, and effective method. Requires a basic workup to deprotonate the ammonium salt. csbsju.edu |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) in ethanol | Amine (ArNH₂) | A milder alternative to metal/acid reductions. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Amine (ArNH₂) | Can sometimes offer selectivity in poly-nitrated compounds. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent | Azo compound (Ar-N=N-Ar) | Generally not used for preparing anilines from aromatic nitro compounds. commonorganicchemistry.com |

Adduct Formation and Rearomatization Processes

The study of adduct formation in the nitration of aromatic compounds, particularly polysubstituted benzenes like derivatives of 1,2,3-trimethylbenzene (B126466), provides crucial insight into the mechanism of electrophilic aromatic substitution. These reactions often proceed via ipso attack, where the electrophile adds to a ring carbon that is already substituted, leading to the formation of cyclohexadienyl adducts.

The nitration of substituted aromatic compounds does not always lead directly to a substitution product. A key mechanistic pathway involves ipso attack, where the nitronium ion (NO₂⁺) attacks a carbon atom already bearing a substituent. This process results in the formation of a Wheland intermediate, also known as an arenium ion or a σ-complex. In the case of polymethylbenzenes, attack at a methyl-bearing carbon can lead to the formation of observable and sometimes isolable cyclohexadienyl adducts.

For instance, the nitration of 5-tert-butyl-1,2,3-trimethylbenzene in acetic anhydride serves as a well-studied analogue. This reaction yields a significant amount of adducts, specifically the diastereomers of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate and a diastereomer of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol. These products arise from the capture of the ipso-arenium ion intermediate by nucleophiles present in the reaction medium (acetate and water, respectively). The formation of such adducts demonstrates that electrophilic attack is not limited to unsubstituted positions and that the resulting intermediates have a chemistry beyond simple proton loss to rearomatize.

The general mechanism involves the initial attack of the NO₂⁺ electrophile at a substituted position on the benzene ring. This ipso attack disrupts the aromaticity and forms a carbocation intermediate. This intermediate can then be trapped by a nucleophile (Nu⁻), such as acetate from the solvent, to form a neutral dienyl adduct.

Table 1: Products from Nitration of a 1,2,3-Trimethylbenzene Derivative in Acetic Anhydride

| Product Type | Specific Compound | Yield |

| Dienyl Acetate Adduct | 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate (diastereomers) | Part of 91% total adduct yield |

| Dienol Adduct | 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol (one diastereomer) | Part of 91% total adduct yield |

| Nitroaromatic | 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene | Minor product |

This interactive table summarizes the product distribution from the nitration of a model compound, illustrating the prevalence of adduct formation.

The nitration adducts formed via ipso attack are not always stable and can undergo a variety of subsequent reactions, including solvolysis and isomerization, which ultimately lead to rearomatization. The fate of the dienyl adduct is highly dependent on the reaction conditions, particularly the acidity and nucleophilicity of the solvent.

Studies on adducts like 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate show that in acidic media, solvolysis occurs. For example, in acidified methanol, the acetate group is exchanged for a methoxyl group, forming the corresponding dienyl methyl ether. Similarly, in acidified aqueous acetone, the dienyl acetates are converted into the corresponding dienols.

These dienols can also undergo isomerization. For instance, in acidified aqueous acetone, the dienols have been observed to epimerize, indicating a dynamic equilibrium between the diastereomeric forms.

Rearomatization of these adducts can proceed through several pathways:

Elimination of Nitrous Acid (HNO₂): In a solvent like acetic acid, the adducts can eliminate nitrous acid to form a substituted phenyl acetate.

Elimination of Acetic Acid and Nitro Group Migration: Under more strongly acidic conditions, such as in the presence of trifluoroacetic acid, the adducts can eliminate acetic acid. This is often followed by a 1,2-migration of the nitro group to an adjacent, unsubstituted carbon, leading to the formation of a nitroaromatic product. This process regenerates the stable aromatic ring.

Table 2: Rearomatization Pathways of Dienyl Acetate Adducts under Different Conditions

| Condition | Primary Reaction | Major Product Type |

| Acidified Methanol | Solvolysis (Methoxylation) | Dienyl methyl ether |

| Acidified Aqueous Acetone | Solvolysis (Hydrolysis) & Isomerization | Dienols (epimerized) |

| Acetic Acid | Elimination | Phenyl acetate |

| Trifluoroacetic Acid | Elimination & Rearrangement | Nitroaromatic (via NO₂ migration) |

This interactive table outlines the diverse reactivity of nitration adducts, showing how reaction conditions dictate the final product.

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in both the formation of nitroaromatics and their subsequent functionalization. The mechanisms range from the generation of the electrophile in classical nitration to the activation of otherwise inert bonds in modern cross-coupling reactions.

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. The key reactive species is the highly electrophilic nitronium ion (NO₂⁺). The generation of this ion is the critical step and is typically achieved by reacting nitric acid with a stronger acid, such as sulfuric acid. jove.commasterorganicchemistry.com

The mechanism proceeds in two steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear nitronium ion, NO₂⁺. jove.comaskthenerd.com

Electrophilic Attack: The nitronium ion attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.com A weak base, such as the HSO₄⁻ ion or water, then removes a proton from the arenium ion, restoring aromaticity and yielding the nitroaromatic product. chemguide.co.uk

While the nitro group is often installed as a final step, modern synthetic chemistry has developed methods to use it as a leaving group in cross-coupling reactions. researchgate.netelsevierpure.com This "denitrative coupling" allows for the direct functionalization of nitroarenes, which are readily available feedstocks, thereby streamlining synthetic routes that would otherwise require conversion of the nitro group to a halide (e.g., via reduction, diazotization, and Sandmeyer reaction). acs.orgnih.gov

Palladium catalysis is at the forefront of this field. acs.org The general mechanism for these reactions involves the oxidative addition of the C–NO₂ bond of the nitroarene to a low-valent transition metal center, typically Pd(0). This step is often the most challenging due to the strength of the C–NO₂ bond. The use of specific electron-rich and sterically bulky phosphine ligands, such as BrettPhos, has been crucial for enabling this transformation. acs.org

Once the oxidative addition complex is formed, the catalytic cycle proceeds in a manner analogous to traditional cross-coupling reactions:

Oxidative Addition: The Pd(0) catalyst inserts into the Ar–NO₂ bond to form an Ar–Pd(II)–NO₂ complex.

Transmetalation or other coupling step: The second coupling partner (e.g., an organoboron reagent in Suzuki coupling, a terminal alkyne in Sonogashira coupling, or an amine in Buchwald-Hartwig amination) delivers its organic fragment to the palladium center. nih.govacs.org

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C–C, C–N, C–O, or C–S bond and regenerating the active Pd(0) catalyst. ccspublishing.org.cn

Various transition metals have been employed to catalyze denitrative couplings, each with specific applications.

Table 3: Examples of Transition-Metal-Catalyzed Denitrative Couplings

| Coupling Reaction | Metal Catalyst | Typical Ligand/Base System | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium (Pd) | BrettPhos / K₃PO₄ | C–C (Aryl-Aryl) |

| Sonogashira Coupling | Palladium (Pd) | BrettPhos / Cs₂CO₃ | C–C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Palladium (Pd) | BrettPhos / K₃PO₄ | C–N (Aryl-Amine) |

| Etherification | Rhodium (Rh), Copper (Cu) | PPh₃ / Cs₂CO₃ | C–O (Aryl-Ether) |

| Thioetherification | Copper (Cu) | None / K₂CO₃ | C–S (Aryl-Sulfide) |

This interactive table showcases the versatility of transition metals in activating the C–NO₂ bond for various important bond-forming reactions. acs.org

Computational Chemistry and Theoretical Modeling of 1,2,3 Trimethyl 5 Nitrobenzene

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. By approximating the Schrödinger equation, DFT methods provide detailed insights into molecular orbitals, energy levels, and electron distribution, which are fundamental to understanding the reactivity and stability of a compound like 1,2,3-Trimethyl-5-nitrobenzene.

DFT calculations are instrumental in determining the distribution of electronic charge within a molecule. The net atomic charges and the resulting molecular electrostatic potential (MEP) can identify electrophilic and nucleophilic sites. For nitroaromatic compounds, the nitro group typically creates a region of negative electrostatic potential, while the aromatic ring and its substituents may have positive potential. researchgate.net This charge distribution is crucial for understanding intermolecular interactions and the molecule's dipole moment. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. mdpi.comyoutube.com

From the HOMO and LUMO energies, global reactivity descriptors such as the electrophilicity index (ω) can be calculated. This index quantifies the ability of a molecule to accept electrons. rsc.org For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically results in a significant electrophilicity index.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical values for nitroaromatic compounds, analogous to what would be expected for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -8.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | 5.7 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~4.0 D |

Note: These values are representative and based on data for similar nitroaromatic compounds. researchgate.netresearchgate.net

DFT calculations are a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. By modeling the transition states and intermediates of a reaction, the activation energies for different pathways can be determined, allowing for the prediction of the most likely product.

For aromatic compounds, the site of electrophilic attack is often governed by the distribution of electron density in the molecule. chemrxiv.org Computational methods can predict the most nucleophilic centers by analyzing the HOMO orbitals or by calculating the energies of protonated intermediates. chemrxiv.org In the case of this compound, the directing effects of the three methyl groups (activating and ortho-, para-directing) and the nitro group (deactivating and meta-directing) would create a complex reactivity pattern that DFT can help elucidate. The calculations would likely show which of the unsubstituted carbon atoms on the benzene (B151609) ring is the most susceptible to electrophilic attack.

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and outcomes. nih.gov DFT calculations can incorporate the effects of a solvent through both implicit and explicit models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute molecule. This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation along with the solute. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms. nih.gov By combining these models, researchers can gain a comprehensive understanding of how the solvent environment modulates the stability of reactants, transition states, and products. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. This makes it an essential tool for investigating photochemical processes and predicting spectroscopic properties. researchgate.net

TD-DFT can be used to model the photolysis of molecules by calculating the potential energy surfaces of their excited states. nih.gov For nitroaromatic compounds, absorption of UV light can lead to electronic excitation, followed by chemical reactions such as the cleavage of the carbon-nitro bond. researchgate.net

By mapping the relaxation pathways from the excited state, TD-DFT can help identify the likely degradation products and intermediates. nih.gov For instance, studies on nitrobenzene (B124822) have shown that upon excitation, the nitro group can undergo significant geometric changes, which can lead to radiationless decay back to the ground state or to dissociation. researchgate.net The stability of the resulting degradation products can also be assessed using DFT by calculating their ground-state energies.

One of the primary applications of TD-DFT is the prediction of electronic absorption spectra (e.g., UV-Vis spectra). The theory calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. nih.gov

These calculations can help assign the electronic transitions observed in experimental spectra to specific molecular orbital promotions (e.g., π → π* or n → π* transitions). For a molecule like this compound, TD-DFT would likely predict strong absorption in the UV region, characteristic of nitroaromatic compounds.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions This table shows representative data for the lowest-lying singlet electronic transitions, similar to what would be expected for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

| S₀ → S₁ | 4.4 | 282 | 0.02 | n → π |

| S₀ → S₂ | 4.9 | 253 | 0.25 | π → π |

| S₀ → S₃ | 5.5 | 225 | 0.18 | π → π* |

Note: These values are illustrative and based on typical TD-DFT results for substituted nitrobenzenes. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

QSAR and QSPR models are mathematical constructs that correlate the structural or property-describing features of a molecule with its biological activity or physical properties, respectively. These models are foundational in modern computational toxicology and materials science, enabling the prediction of a compound's effects without the need for extensive laboratory testing. For nitroaromatic compounds, these models are particularly crucial due to the varied and often hazardous biological interactions exhibited by this class of chemicals.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

The development of predictive QSAR models for the biological activity of nitroaromatic compounds, including this compound, hinges on the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and electronic properties. While specific QSAR models exclusively featuring this compound are not prominently detailed in readily available literature, the methodologies applied to similar nitroaromatic compounds provide a clear framework for how such models are constructed.

These models often employ a variety of descriptors, which can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching and shape.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The LUMO energy, in particular, is often correlated with the mutagenicity of nitroaromatic compounds, as it relates to their ability to accept electrons.

Physicochemical Descriptors: These relate to the bulk properties of the compound, with the logarithm of the octanol-water partition coefficient (logP) being a prominent example. This descriptor is a measure of a compound's hydrophobicity, which influences its transport and accumulation in biological systems.

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical relationship between these descriptors and a measured biological endpoint, such as toxicity to aquatic organisms or mutagenicity. For instance, a hypothetical QSAR model for the toxicity of a series of nitroaromatic compounds might take the form of an equation where the toxicity is a function of logP and LUMO energy.

Below is an interactive data table showcasing typical molecular descriptors that would be calculated for this compound in the process of developing a QSAR model.

| Descriptor Type | Descriptor Name | Calculated Value for this compound | Potential Biological Relevance |

| Physicochemical | Molecular Weight | 165.19 g/mol | General size of the molecule |

| logP (Octanol-Water Partition Coefficient) | 3.1 (Predicted) | Hydrophobicity, bioavailability | |

| Topological | Topological Polar Surface Area (TPSA) | 43.6 Ų | Membrane permeability |

| Number of Rotatable Bonds | 1 | Molecular flexibility | |

| Quantum Chemical | Energy of HOMO | (Value Varies with Calculation Method) | Electron-donating ability |

| Energy of LUMO | (Value Varies with Calculation Method) | Electron-accepting ability, reactivity | |

| Dipole Moment | (Value Varies with Calculation Method) | Polarity, intermolecular interactions |

Note: Predicted and calculated values can vary depending on the software and computational method used.

Correlation of Theoretical Parameters with Experimental Observations

A critical aspect of QSPR and QSAR modeling is the validation of theoretical parameters against experimental observations. This process ensures that the computational models have predictive power and accurately reflect real-world phenomena. For nitroaromatic compounds, a significant body of research has focused on correlating calculated quantum chemical parameters with experimentally determined properties like heat of formation, toxicity, and mutagenicity.

Studies have demonstrated strong correlations between theoretical calculations and experimental results for the heats of formation of various nitroaromatic compounds. By employing semi-empirical methods, researchers can predict these values with a high degree of accuracy, which is important for assessing the energetic properties of these molecules.

In the context of biological activity, the energy of the LUMO has been a particularly successful theoretical parameter. A lower LUMO energy indicates that the molecule is a better electron acceptor. For many nitroaromatic compounds, the mechanism of toxicity and mutagenicity involves the enzymatic reduction of the nitro group, a process facilitated by the molecule's ability to accept electrons. Consequently, a strong correlation is often observed between lower LUMO energies and higher toxicity or mutagenicity.

Similarly, the hydrophobicity, quantified by logP, is another parameter where theoretical predictions are correlated with experimental observations. The distribution of a compound within an organism and its ability to cross biological membranes are key factors in its toxicity. QSPR models that accurately predict logP can therefore provide valuable insights into the pharmacokinetic behavior of compounds like this compound.

The table below illustrates how theoretical parameters for this compound would be correlated with potential experimental observations in a typical QSPR/QSAR study.

| Theoretical Parameter | Correlating Experimental Observation | Rationale for Correlation |

| Calculated logP | Measured Bioaccumulation Factor | Higher hydrophobicity (logP) often leads to greater accumulation in fatty tissues. |

| Energy of LUMO (ELUMO) | Mutagenicity (e.g., Ames test results) | Lower ELUMO facilitates the acceptance of electrons, a key step in the metabolic activation of many nitroaromatics to mutagenic species. |

| Topological Polar Surface Area (TPSA) | Cell membrane permeability assays | TPSA is related to the energy required for a molecule to cross lipid membranes; lower TPSA often correlates with higher permeability. |

| Calculated Heat of Formation | Experimental Heat of Combustion | Both parameters relate to the energetic stability of the molecule. |

By establishing and validating these correlations, computational models become robust tools for screening new and existing chemicals for potential hazards, thereby prioritizing experimental testing and reducing reliance on animal studies.

Advanced Spectroscopic Characterization of 1,2,3 Trimethyl 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 1,2,3-trimethyl-5-nitrobenzene, confirming the connectivity of atoms and providing insights into the electronic effects of the substituents on the aromatic ring.

Comprehensive Structural Elucidation beyond Basic Identification

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the substitution pattern of the benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, appear as a single signal. The methyl groups also give rise to distinct signals. Experimental data shows peaks at approximately δ 7.85 ppm for the two aromatic protons (H-4 and H-6). canterbury.ac.nz The methyl groups appear at δ 2.35 ppm and δ 2.24 ppm. canterbury.ac.nz The signal at δ 2.35 ppm, integrating to six protons, is assigned to the two magnetically equivalent methyl groups at the C-1 and C-3 positions, which are ortho to the nitro group. The signal at δ 2.24 ppm, integrating to three protons, corresponds to the methyl group at the C-2 position. canterbury.ac.nz

| Nucleus | Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ar-H (H-4, H-6) | 7.85 | Singlet |

| ¹H | C1-CH₃, C3-CH₃ | 2.35 | Singlet |

| ¹H | C2-CH₃ | 2.24 | Singlet |

| ¹³C | C5-NO₂ | Not available | - |

| ¹³C | C1, C3 | Not available | - |

| ¹³C | C2 | Not available | - |

| ¹³C | C4, C6 | Not available | - |

| ¹³C | Methyl Carbons | Not available | - |

Analysis of Conformational Dynamics and Intermolecular Interactions (e.g., Hydrogen Bonding)

While this compound is a relatively rigid molecule, certain conformational dynamics can be considered, primarily the rotation of the nitro group and the methyl groups. The rotation of the nitro group relative to the plane of the benzene ring can be hindered due to steric interactions with the adjacent methyl groups, although in this specific isomer, there are no ortho substituents to the nitro group. The energy barrier for this rotation influences the electronic conjugation between the nitro group and the aromatic ring. Variable-temperature NMR studies could potentially reveal information about such rotational dynamics, but specific studies on this molecule are not prominent in the literature.

Intermolecular interactions for this compound in solution or the solid state would primarily be governed by van der Waals forces and potential π-π stacking interactions between the aromatic rings. The nitro group, being a poor hydrogen bond acceptor, is unlikely to participate in significant hydrogen bonding, especially in the absence of strong hydrogen bond donors.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present and insights into the molecule's bonding and symmetry.

Assignment of Normal Modes and Vibrational Frequencies in Conjunction with DFT

A complete vibrational analysis involves assigning the observed bands in the Infrared (IR) and Raman spectra to specific normal modes of vibration. For a molecule of this complexity, this is most reliably achieved through comparison with theoretical calculations, such as Density Functional Theory (DFT).

NO₂ Group Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations. Experimental IR data shows these bands at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). canterbury.ac.nz

C-H Group Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=C Aromatic Ring Vibrations: Stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected to appear as a weaker band, often coupled with other modes.

A full assignment would require DFT calculations to predict the frequencies and intensities of all 3N-6 (where N=23, so 63) normal modes and to visualize their corresponding atomic motions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Experimental IR Data (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Not specifically reported |

| Aliphatic C-H Stretch | 3000 - 2850 | Not specifically reported |

| NO₂ Asymmetric Stretch | 1560 - 1500 | 1520 canterbury.ac.nz |

| Aromatic C=C Stretch | 1600 - 1450 | Not specifically reported |

| NO₂ Symmetric Stretch | 1390 - 1330 | 1350 canterbury.ac.nz |

Insights into Bonding Characteristics and Molecular Symmetry

The frequencies of the nitro group's stretching vibrations are sensitive to the electronic environment. The observed values are typical for a nitro group attached to an aromatic ring, indicating a degree of electronic communication. The molecule this compound belongs to the C₂ᵥ point group if the nitro and methyl groups are considered in the plane of the ring or freely rotating. fiu.eduwikipedia.org This symmetry has implications for its vibrational spectra. According to the selection rules for the C₂ᵥ point group, all vibrational modes are active in both IR and Raman spectroscopy. However, their intensities can vary significantly, making the two techniques complementary. A detailed analysis of the number and symmetry of the observed bands in both IR and Raman spectra would confirm the molecular symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit two main absorption bands.

A strong absorption band, usually below 300 nm, is attributed to a π → π* transition within the aromatic system, which is conjugated with the nitro group.

A weaker absorption band at a longer wavelength (often > 300 nm) is due to an n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group.

For this compound, the electron-donating methyl groups are expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted nitrobenzene (B124822). While specific experimental λmax values for this compound are not widely documented in the literature, theoretical time-dependent DFT (TDDFT) calculations suggest that it can undergo photolysis under sunlight, indicating absorption in the UV or visible range. researchgate.netresearchgate.netresearchgate.net

Investigation of Electronic Transitions and Energy Levels

A comprehensive review of available scientific literature and spectral databases did not yield specific experimental or computational data regarding the electronic transitions and energy levels of this compound. Spectroscopic studies on the parent molecule, nitrobenzene, and its other isomers provide a general framework for understanding the electronic behavior of nitroaromatic compounds. Typically, the ultraviolet-visible (UV-Vis) absorption spectra of these molecules are characterized by π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the nitro group's conjugated system. These are generally high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions correspond to the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region.

For nitrobenzene itself, theoretical studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been employed to calculate vertical excitation energies and characterize the electronic states. nist.govnih.gov These calculations have identified several low-lying singlet and triplet excited states. It is reasonable to expect that this compound would exhibit a similar set of electronic transitions. However, the presence of three methyl groups, which are electron-donating, would likely influence the energy levels and transition probabilities. These substituent effects would be expected to cause shifts in the absorption maxima (λmax) compared to nitrobenzene.

Without specific experimental data or dedicated computational studies for this compound, a detailed quantitative analysis of its electronic transitions and energy levels cannot be provided at this time.

Solvatochromic Studies and Correlation with Molecular Polarizability

No specific solvatochromic studies for this compound were found in the reviewed literature. Solvatochromism refers to the change in the position of UV-Vis absorption bands of a compound upon a change in the polarity of the solvent. This phenomenon provides insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule.

For nitroaromatic compounds, which possess a significant dipole moment due to the electron-withdrawing nature of the nitro group, solvatochromic effects are generally observed. The extent and direction of the spectral shifts (hypsochromic or bathochromic) depend on the specific electronic transition and the nature of the solute-solvent interactions. For instance, a bathochromic (red) shift is often observed for π → π* transitions in polar solvents, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the specific interactions (e.g., hydrogen bonding) of the solvent with the non-bonding electrons of the solute in its ground state.

The molecular polarizability of a compound is a measure of the ease with which its electron cloud can be distorted by an external electric field. This property is intrinsically linked to the electronic structure and is expected to change upon electronic excitation. While experimental data on the molecular polarizability of this compound is not available, it is a parameter that could be calculated using quantum chemical methods. Such calculations would be instrumental in interpreting potential solvatochromic data and understanding the influence of the solvent environment on the electronic properties of the molecule.

In the absence of experimental solvatochromic data for this compound, a detailed analysis of its solvatochromic behavior and the correlation with its molecular polarizability cannot be performed. Further experimental and theoretical investigations are required to elucidate these aspects of its photophysical chemistry.

Research Applications and Functionalization Strategies for 1,2,3 Trimethyl 5 Nitrobenzene

Role as a Key Synthetic Intermediate in Organic Synthesis

The utility of 1,2,3-trimethyl-5-nitrobenzene in organic chemistry is centered on its function as a precursor. The nitroaromatic structure is a common feature in chemical synthesis, often introduced to be modified in a subsequent step. The reduction of the nitro group to a primary amine is a fundamental transformation that converts the molecule into a nucleophilic building block, 3,4,5-trimethylaniline, ready for further elaboration. smolecule.com

Substituted anilines are foundational components in the synthesis of many pharmaceutical and agrochemical agents. nordmann.globalguidechem.com The derivative of this compound, 3,4,5-trimethylaniline, serves as such an intermediate. nordmann.global While specific blockbuster drugs may not be directly synthesized from this particular isomer, its structural motifs are valuable in the creation of compound libraries for screening potential biological activity.

Nitroaromatic compounds, in general, are highly valued in agrochemical research due to their diverse functional groups which allow for extensive chemical modification. nbinno.com This versatility enables chemists to synthesize a wide array of potential pesticides, herbicides, and fungicides with specific modes of action. nbinno.com The predictable reactivity of compounds like this compound makes them attractive for developing scalable production processes for new crop protection solutions. nbinno.com

The conversion of nitroaromatic compounds to aromatic amines is a classic and essential step in the production of synthetic dyes. guidechem.com Aromatic amines are key precursors in the synthesis of azo dyes and other colorants. An analogue, 2,4,5-trimethylaniline, is noted for its use as a precursor in the synthesis of dyes. guidechem.com Another isomer, 2,4,6-trimethylaniline, is utilized to produce commercial quantities of dyes like Acid Blue 129. wikipedia.orgca.gov This highlights the established role of the trimethylaniline structural class, derived from their corresponding nitrobenzene (B124822) precursors, in the dye industry. 1,3,5-trimethyl-2-nitrobenzene, another isomer, is also identified as a valuable synthetic intermediate within the dye industry. researchgate.net

Applications in Materials Science

The derivatives of this compound have found specific and important applications in the field of materials science, particularly in the creation of polymers and resins.

A key application in this area involves the derivative N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline. This compound is synthesized through the reaction of 3,4,5-trimethylaniline (obtained from the reduction of this compound) with ethylene oxide. google.com This resulting diol-substituted aniline (B41778) functions as a highly effective accelerator in systems that use free radicals for the polymerization of monomers to form plastics. google.com Its incorporation into these systems facilitates the curing and hardening process of resins, making it a valuable component in the manufacture of plastic materials.

The specific isomeric structure of the aniline derived from this compound is crucial for its enhanced function in polymerization. Research has shown that the substitution pattern on the aniline ring directly influences its efficiency as an accelerator. google.com The N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline derivative is considered particularly efficient because it possesses two methyl groups in the meta positions and one in the para position, with no methyl groups in the sterically hindering ortho positions. google.com This specific arrangement leads to superior performance compared to other substituted aniline analogues. This demonstrates how the precise structure originating from this compound allows for the development of functional materials with fine-tuned and optimized properties for specific industrial applications. google.com

Derivatives and Analogues of this compound

The chemical utility of this compound is best understood through its primary derivatives and by comparing it with its structural isomers (analogues).

The most significant derivative is 3,4,5-trimethylaniline , the amine formed upon reduction of the nitro group. nordmann.globalnih.gov This compound is the gateway to further applications, including its subsequent conversion to N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline , the specialized polymerization accelerator. google.com

The properties and applications of this compound can be contextualized by examining its isomers, which have different arrangements of the methyl groups on the benzene (B151609) ring.

| Compound Name | Structure Description | CAS Number | Key Application/Feature |

|---|---|---|---|

| This compound | Methyl groups at positions 1, 2, and 3; Nitro group at position 5. | 52414-95-6 nih.gov | Precursor to 3,4,5-trimethylaniline for use in polymerization accelerators. google.com |

| 1,3,5-Trimethyl-2-nitrobenzene (Nitromesitylene) | Methyl groups at positions 1, 3, and 5; Nitro group at position 2. | 603-71-4 nist.gov | Valuable intermediate in the dye industry. researchgate.net |

| 1,2,4-Trimethyl-5-nitrobenzene (B166894) (5-Nitropseudocumene) | Methyl groups at positions 1, 2, and 4; Nitro group at position 5. | 610-91-3 chemscene.com | Used as a chemical intermediate. chemscene.comcymitquimica.com |

Synthesis and Characterization of Novel Substituted Nitrobenzenes

The strategic functionalization of this compound can lead to the creation of novel substituted nitrobenzenes with tailored properties. Common synthetic routes involve electrophilic aromatic substitution reactions, such as further nitration and amination, to introduce additional functional groups onto the aromatic ring.

One of the primary methods for synthesizing derivatives of this compound is through further nitration . The presence of the existing nitro group deactivates the benzene ring, making subsequent nitration reactions more challenging and requiring harsher conditions, such as the use of fuming nitric acid and elevated temperatures. The directing effects of the substituents on the ring guide the position of the incoming nitro group.

Another significant functionalization strategy is amination , which involves the introduction of an amino group. This can be achieved through the reduction of the existing nitro group to form an aniline derivative or through direct amination of the aromatic ring. The reduction of the nitro group is a common transformation that can significantly alter the electronic properties of the molecule, making the aromatic ring more susceptible to further electrophilic substitution. Direct amination of nitroarenes can also be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical structure and the position of the functional groups on the benzene ring.

Infrared (IR) Spectroscopy : This technique helps in identifying the presence of specific functional groups, such as nitro (NO₂) and amino (NH₂) groups, based on their characteristic absorption bands.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compounds, further confirming their identity.

Melting Point Analysis : The melting point is a key physical property that provides an indication of the purity of the synthesized compound.

Below is a data table outlining the synthesis and characterization of a potential dinitro derivative of this compound, based on known reactions of similar compounds.

| Derivative Name | Synthesis Method | Key Characterization Data |

|---|---|---|

| 1,2,3-Trimethyl-4,5-dinitrobenzene | Nitration with a mixture of fuming nitric acid and sulfuric acid. | Expected ¹H NMR signals for aromatic protons, IR peaks for symmetric and asymmetric NO₂ stretching, and a distinct melting point. |

| 5-Amino-1,2,3-trimethylbenzene | Reduction of the nitro group using a reducing agent like SnCl₂/HCl or catalytic hydrogenation. | Appearance of NH₂ stretching bands in the IR spectrum and a significant upfield shift of aromatic proton signals in the ¹H NMR spectrum. |

Exploration of Derivatives for Energetic Materials Research

The field of energetic materials is continually seeking new compounds with improved performance and safety characteristics. Derivatives of this compound are of interest in this area due to the potential to create molecules with a high nitrogen and oxygen content, which are key characteristics of energetic materials. orgchemres.org The introduction of multiple nitro groups onto the aromatic ring can significantly increase the energy content of the molecule.

The synthesis of highly nitrated derivatives, such as dinitro and trinitro compounds, is a primary focus in this research. For instance, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to produce 1,3,5-trimethyl-2,4,6-trinitrobenzene is a known process, suggesting that similar polynitration of this compound is feasible. google.com The energetic properties of these derivatives are then evaluated to determine their potential as explosives or propellants. Key performance parameters include:

Detonation Velocity : The speed at which the detonation wave propagates through the material.

Detonation Pressure : The pressure generated at the detonation front.

Density : Higher density is often correlated with better detonation performance.

Oxygen Balance : A measure of the degree to which an explosive can be oxidized. A zero oxygen balance is often desirable for maximum energy release.

The introduction of amino groups in conjunction with nitro groups can also lead to the formation of energetic materials with desirable properties, such as reduced sensitivity to impact and friction. The combination of electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic ring can create intramolecular charge transfer complexes, which can influence the stability and energetic performance of the compound.

The table below provides predicted energetic properties for a potential dinitro derivative of this compound, based on data for the structurally similar compound, 2,4-dinitromesitylene. epa.gov

| Compound | Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|

| 2,4-Dinitromesitylene (analog) | 1.34 | - | - |